Product packaging for Revosimeline(Cat. No.:CAS No. 1810001-96-7)

Revosimeline

Cat. No.: B610451
CAS No.: 1810001-96-7
M. Wt: 335.44
InChI Key: IXAHYSYEIHSUAG-FICVDOATSA-N
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Description

Contextualization within Cholinergic System Modulators for Neurological and Psychiatric Disorders Research

The cholinergic system, a vital network of nerve cells that use the neurotransmitter acetylcholine (B1216132) (ACh), plays a crucial role in regulating essential central nervous system functions, including cognition, memory, and attention. mdpi.commdpi.com For decades, impairment of this system has been linked to the pathophysiology of numerous central nervous system (CNS) disorders, such as Alzheimer's disease, schizophrenia, and Parkinson's disease. mdpi.compsychiatryonline.orgoup.com This has made the modulation of the cholinergic system, particularly the muscarinic acetylcholine receptors (mAChRs), a significant focus of drug discovery and research. mdpi.comlmaleidykla.lt

Muscarinic receptors, a family of five G protein-coupled receptors (M1-M5), are widely distributed throughout the brain. mdpi.com The M1 and M4 subtypes, in particular, are highly expressed in brain regions implicated in cognition. frontiersin.orgfrontiersin.org Consequently, developing agonists that selectively target these receptors has become a key strategy in the search for novel treatments for the cognitive and psychotic symptoms associated with these disorders. frontiersin.orgfrontiersin.org Revosimeline fits within this context as a muscarinic receptor agonist, representing a continued effort to refine the pharmacological tools available to researchers studying and potentially treating these conditions. wikipedia.orgnucleos.com

Historical Perspective of Receptor Agonists in Cognitive Research

The exploration of muscarinic receptor agonists for cognitive enhancement and antipsychotic effects has a long history. Early research, dating back nearly 65 years, observed that the natural muscarinic agonist arecoline (B194364) could produce "lucid intervals" in patients with schizophrenia. psychiatryonline.org This initial finding, though limited, provided the first evidence that stimulating muscarinic receptors might alleviate some symptoms of the disorder. psychiatryonline.org

In the 1980s, interest grew in developing mAChR agonists as potential treatments for cognitive deficits, particularly in Alzheimer's disease. psychiatryonline.org This era saw the development of xanomeline (B1663083), a synthetic, M1/M4-preferring mAChR agonist. psychiatryonline.orgnih.gov Clinical trials in the 1990s revealed that xanomeline not only improved cognition but also reduced psychotic symptoms in patients with Alzheimer's disease. psychiatryonline.orgnih.gov Subsequent studies confirmed its potential pro-cognitive and antipsychotic properties in patients with schizophrenia. psychiatryonline.orgfrontiersin.orgnih.gov

However, these early drug discovery efforts were hampered by a significant challenge: the adverse effects caused by the non-selective activation of muscarinic receptors in the peripheral nervous system. frontiersin.orgnih.gov The therapeutic potential of compounds like xanomeline was limited by these side effects, which led to the discontinuation of many development programs. frontiersin.orgfrontiersin.org This historical context underscores the drive for developing more selective muscarinic agonists, like this compound, to achieve therapeutic benefits in the CNS while minimizing peripheral effects. oup.comfrontiersin.org

Classification and International Nonproprietary Name (INN) Stem Research of this compound

The classification of a new pharmaceutical substance is formalized through the International Nonproprietary Name (INN) system, managed by the World Health Organization (WHO). nih.goveuropa.eu This system assigns a unique, globally recognized name to each substance, ensuring clear identification for healthcare professionals and researchers. europa.eu A key feature of the INN system is the use of common "stems," which are specific letter combinations that group substances with similar pharmacological activity or structure. nih.govipaustralia.gov.au

This compound was assigned its INN in 2018. wikipedia.org It falls under the classification for cholinergic agents, specifically utilizing the stem -meline . who.intwho.int

Table 1: INN Stem Classification for this compound

Feature Description Reference
INN Stem -meline who.intwho.int
Stem Class Cholinergic agents (muscarinic receptor agonists) wikipedia.orgwho.int

| Therapeutic Indication (Research) | Used in research for conditions like Alzheimer's disease | wikipedia.org |

The "-meline" stem specifically designates muscarinic receptor agonists or partial antagonists that have been investigated for the treatment of Alzheimer's disease. wikipedia.org Other compounds sharing this stem include alvameline, cevimeline, sabcomeline, and xanomeline. who.intwho.int This classification firmly places this compound within a well-defined family of pharmacologically related compounds targeting the muscarinic cholinergic system.

Mentioned Compounds

Table 2: List of Chemical Compounds

Compound Name
Acetylcholine
Alvameline
Arecoline
Cevimeline
Milameline (B157189)
This compound
Sabcomeline
Tazomeline
Trospium

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29N3O3 B610451 Revosimeline CAS No. 1810001-96-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1810001-96-7

Molecular Formula

C18H29N3O3

Molecular Weight

335.44

IUPAC Name

ethyl (1R,3r,5S)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C18H29N3O3/c1-2-24-17(23)21-13-3-4-14(21)10-15(9-13)20-7-5-18(6-8-20)11-16(22)19-12-18/h13-15H,2-12H2,1H3,(H,19,22)/t13-,14+,15+

InChI Key

IXAHYSYEIHSUAG-FICVDOATSA-N

SMILES

O=C(N1[C@@]2([H])C[C@H](N(CC3)CCC3(CN4)CC4=O)C[C@]1([H])CC2)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Revosimeline; 

Origin of Product

United States

Molecular Pharmacology of Revosimeline: Receptor Interaction and Signal Transduction

Elucidation of Primary Cholinergic Receptor Subtype Agonism and Selectivity Research

A comprehensive understanding of Revosimeline's action necessitates a thorough investigation of its interaction with the two major classes of cholinergic receptors: muscarinic and nicotinic.

Investigations into Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Subtype (e.g., M1) Agonism

Muscarinic receptors, being G protein-coupled receptors (GPCRs), are critical targets for therapeutic intervention in a variety of disorders. To characterize this compound's effects on these receptors, a series of binding and functional assays would be required.

Binding Affinity: Radioligand binding assays are essential to determine the dissociation constant (Ki) of this compound at each of the five muscarinic receptor subtypes (M1 through M5). This would provide a quantitative measure of its binding strength to each receptor. A hypothetical data table illustrating such findings is presented below.

Receptor SubtypeThis compound Ki (nM)
M1Data not available
M2Data not available
M3Data not available
M4Data not available
M5Data not available

Functional Potency and Efficacy: Functional assays, such as measuring inositol (B14025) phosphate (B84403) accumulation or calcium mobilization, are crucial for determining the half-maximal effective concentration (EC50) and the maximal efficacy (Emax) of this compound at each mAChR subtype. This would reveal whether this compound acts as a full or partial agonist and its potency in activating the receptor. A sample data table for functional activity is shown below.

Receptor SubtypeThis compound EC50 (nM)This compound Emax (%)
M1Data not availableData not available
M2Data not availableData not available
M3Data not availableData not available
M4Data not availableData not available
M5Data not availableData not available

Research into Nicotinic Acetylcholine Receptor (nAChR) Interaction Profile and Modulatory Potential

Nicotinic receptors are ligand-gated ion channels involved in fast synaptic transmission. Investigating this compound's interaction with the various nAChR subtypes is necessary to understand its full cholinergic profile. This would involve binding assays using subtype-specific radioligands and functional assays measuring ion flux or membrane depolarization.

Comparative Analysis of Receptor Binding Kinetics and Efficacy across Cholinergic Receptors

A comprehensive analysis would involve comparing the binding kinetics (association and dissociation rates) of this compound at both muscarinic and nicotinic receptor subtypes. This, in conjunction with a comparative analysis of its efficacy, would provide a detailed picture of its selectivity and potential for biased agonism.

Downstream Intracellular Signaling Pathway Activation and Modulation Studies

Understanding how this compound translates receptor binding into a cellular response is fundamental to its pharmacological characterization.

G Protein-Coupled Receptor (GPCR) Coupling Mechanisms and Effector Enzyme Modulation Research

For its action at muscarinic receptors, it is critical to determine which G protein subtypes (e.g., Gq/11, Gi/o, Gs) are preferentially activated by this compound at each mAChR. This can be investigated using techniques such as BRET or FRET-based G protein activation assays. Furthermore, studies on the modulation of downstream effector enzymes like adenylyl cyclase and phospholipase C would elucidate the specific signaling pathways engaged by this compound.

Ion Channel Gating and Intracellular Calcium Dynamics Investigations

This compound's effect on ion channels, both directly at nAChRs and indirectly through mAChR-mediated signaling, needs to be characterized. This includes investigating its impact on intracellular calcium levels. Calcium mobilization assays in cells expressing specific receptor subtypes would reveal the kinetics and magnitude of the calcium response following stimulation with this compound.

Gene Expression and Proteomic Profiling in Response to this compound Action

The interaction of an agonist like this compound with the M1 muscarinic acetylcholine receptor initiates a cascade of intracellular events that can ultimately alter the genetic and protein landscape of the cell. Analyzing these changes through gene expression profiling (transcriptomics) and proteomic profiling provides a deeper understanding of the drug's downstream effects and its potential long-term impact on cellular function.

Gene Expression Profiling: This technique measures the activity of thousands of genes simultaneously to create a global picture of cellular function. In the context of this compound, treating neuronal cells in culture with the compound would allow researchers to identify which genes are upregulated (transcribed more) or downregulated (transcribed less). Activation of the M1 receptor is known to be involved in processes like synaptic plasticity, learning, and memory. nih.gov Therefore, it is hypothesized that this compound could modulate the expression of genes associated with these functions. For instance, genes encoding proteins involved in synaptic structure (e.g., synapsins, postsynaptic density proteins), signaling molecules (e.g., kinases, phosphatases), and transcription factors that regulate neuronal development and function might be affected. ox.ac.uk Studies on other M1 agonists have shown changes in the expression of markers for astrocytes and microglia, suggesting a potential role in modulating neuroinflammation. biorxiv.org

Proteomic Profiling: While transcriptomics reveals genetic intent, proteomics analyzes the actual protein population of the cell, providing a direct snapshot of functional molecules. Following this compound administration, proteomic studies could identify changes in the abundance of specific proteins, their post-translational modifications (like phosphorylation), and their interaction partners. This is crucial because M1 receptor activation leads to signaling cascades that heavily rely on protein phosphorylation to transmit signals. nih.gov Proteomic analysis in a mouse model of prion disease treated with an M1 positive allosteric modulator revealed a normalization of proteins associated with neurotransmission and a reduction in markers of mitochondrial dysregulation. nih.govnih.gov Such studies on this compound would help elucidate its impact on cellular homeostasis, metabolic pathways, and the machinery of neurotransmission. frontiersin.org

The following table provides a hypothetical example of results from a gene expression study in neuronal cells treated with an M1 receptor agonist, illustrating the types of pathways that could be affected.

Table 1: Hypothetical Gene Expression Changes in Neuronal Cells in Response to an M1 Receptor Agonist

Pathway Gene Example Regulation Potential Implication
Synaptic Plasticity SYN1 (Synapsin I) Upregulated Enhanced synaptic vesicle availability
Neurotransmitter Signaling CAMK2A (CaMKIIα) Upregulated Increased capacity for LTP
Neuronal Structure MAP2 Upregulated Dendritic stabilization and growth
Inflammatory Response GFAP Downregulated Attenuation of astrocytic reactivity
Cell Survival BDNF Upregulated Promotion of neuronal health

Ligand-Receptor Interaction Modeling and Computational Pharmacology

Computational pharmacology provides powerful tools to investigate how a drug molecule like this compound interacts with its biological target at an atomic level. These in silico methods, including molecular docking, dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are essential for rational drug design and for understanding the molecular basis of a drug's affinity and selectivity. nih.gov

Molecular Docking and Dynamics Simulations of this compound-Receptor Complexes

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ingentaconnect.com For this compound, a 3D model of the M1 muscarinic receptor would be used as the target. researchgate.net The this compound molecule would then be computationally "docked" into the receptor's orthosteric binding site. The process generates multiple possible binding poses and scores them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. mdpi.comnih.gov This allows researchers to hypothesize which specific amino acid residues in the M1 receptor are critical for binding this compound. For example, studies on other agonists have highlighted the importance of tyrosine and tryptophan residues in the binding pocket for stabilizing the ligand. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability and dynamics of the predicted this compound-M1 receptor complex over time. nih.govresearchgate.net The complex is placed in a simulated physiological environment (a lipid bilayer with water molecules), and the movements of every atom are calculated over a set period (e.g., nanoseconds). pku.edu.cn A stable simulation, where the ligand remains securely in the binding pocket without significant conformational changes, provides confidence in the docking prediction. MD simulations can also reveal subtle changes in the receptor's shape upon ligand binding, offering clues about the mechanism of receptor activation. nih.gov

Table 2: Typical Workflow for Docking and MD Simulation

Step Description Key Output
1. Preparation Obtain 3D structures of the ligand (this compound) and the M1 receptor. Prepare them by adding charges and hydrogen atoms. "Ready-to-dock" molecular structures.
2. Molecular Docking Place the ligand into the receptor's binding site using a docking algorithm. A set of predicted binding poses ranked by a scoring function (e.g., binding energy).
3. Complex Setup Take the best-ranked pose and embed the ligand-receptor complex in a simulated membrane and water environment. A complete system ready for simulation.
4. MD Simulation Run the simulation for a defined time period, calculating atomic movements based on force fields. A trajectory file showing how the complex behaves over time.
5. Analysis Analyze the trajectory for stability (e.g., RMSD), key interactions (e.g., hydrogen bonds), and conformational changes. Data on the stability of the binding and insights into the activation mechanism.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Receptor Affinity

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. aip.org To develop a QSAR model for M1 receptor affinity, one would need a dataset of molecules structurally related to this compound, along with their experimentally measured binding affinities (e.g., Ki values). youtube.com Various molecular descriptors (properties like size, shape, lipophilicity, and electronic characteristics) are calculated for each molecule. Statistical methods are then used to build an equation that links these descriptors to activity. nih.gov A robust QSAR model can predict the M1 receptor affinity of new, unsynthesized this compound analogs, guiding chemists in designing more potent compounds.

Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the key molecular features necessary for a ligand to be recognized by a specific receptor. dovepress.com A pharmacophore model for an M1 receptor agonist could be generated based on the structure of this compound and other known M1 agonists. grafiati.comnih.gov This model would define the precise spatial arrangement of essential features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and positively ionizable groups. researchgate.netnih.gov This "3D query" can then be used to screen large virtual databases of chemical compounds to identify novel molecules that possess the correct pharmacophoric features and are therefore likely to bind to the M1 receptor, potentially discovering new chemical scaffolds for M1 agonists. dovepress.com

Table 3: Hypothetical Pharmacophore Features for an M1 Muscarinic Agonist

Pharmacophore Feature Description Potential Role in Binding
Hydrogen Bond Acceptor (HBA) An atom with a lone pair of electrons (e.g., carbonyl oxygen). Interacts with hydrogen bond donor residues (e.g., Tyrosine) in the receptor.
Hydrophobic (HY) A nonpolar region of the molecule (e.g., an aliphatic ring). Engages with hydrophobic pockets in the binding site.
Positive Ionizable (PI) An atom that is typically positively charged at physiological pH (e.g., a tertiary amine). Forms a key ionic interaction with a negatively charged residue (e.g., Aspartate) in the receptor.
Aromatic Ring (AR) A planar, cyclic, conjugated system. Can participate in π-π stacking interactions with aromatic amino acids (e.g., Tryptophan).

Neurobiological Impact of Revosimeline: Cellular and Circuit Level Investigations

Modulation of Neurotransmitter Release and Synaptic Plasticity

The activation of M1 muscarinic acetylcholine (B1216132) receptors (M1Rs) plays a crucial role in regulating the release of neurotransmitters and the mechanisms of synaptic plasticity, which are fundamental processes for learning and memory. patsnap.com

Research into Acetylcholine Release Enhancement and Synaptic Transmission Changes

The M1 receptor is a key component in the modulation of cholinergic transmission itself. Acetylcholine (ACh) release is regulated by a variety of mechanisms, including feedback loops involving presynaptic muscarinic autoreceptors. mdpi.com While M2 receptors are classically known as the primary autoreceptors that inhibit ACh release, M1 receptors also participate in this regulatory network. Research indicates that presynaptic M1 receptors can modulate the spontaneous and non-quantal release of acetylcholine. dergipark.org.trnih.gov For instance, studies using the muscarinic agonist oxotremorine (B1194727) demonstrated that M1 receptor activation, confirmed by its prevention with the M1 antagonist pirenzepine, can inhibit the non-quantal secretion of ACh from motor nerve terminals. nih.gov This suggests a complex, feedback-driven role for M1 receptors in fine-tuning the levels of acetylcholine in the synaptic environment.

Furthermore, M1 receptor activation directly impacts synaptic transmission. Studies using selective M1 agonists in hippocampal slices have shown that activating these receptors enhances excitatory synaptic transmission. nih.gov This is achieved by increasing the intrinsic excitability of pyramidal neurons and interneurons, leading to higher spontaneous spike rates. nih.gov

Investigations into Dopaminergic and Other Neurotransmitter System Interactions

The cholinergic and dopaminergic systems are intricately linked, and M1 receptors are a key interface for this interaction. mdpi.compnas.orgbiorxiv.org Preclinical studies have established that M1 receptor activity modulates central dopaminergic transmission. pnas.orgdovepress.com Mice lacking the M1 receptor exhibit elevated extracellular dopamine (B1211576) levels in the striatum and increased locomotor activity, suggesting an inhibitory role for M1 receptors on dopaminergic tone. pnas.org

M1 receptor agonists have been shown to alter the rewarding and reinforcing effects of substances like cocaine, which are heavily dependent on the dopamine system. biorxiv.org Behavioral studies show that M1 knockout mice have an attenuated response to cocaine-induced conditioned place preference. biorxiv.org Furthermore, the M1 agonist VU0364572 was found to reduce cocaine self-administration and decrease cocaine-induced dopamine surges in the nucleus accumbens and medial prefrontal cortex. biorxiv.org In monkeys, the muscarinic agonist milameline (B157189) was shown to affect dopamine D2 receptor binding, suggesting an alteration of synaptic dopamine concentrations. karger.com This interaction is complex, as different muscarinic receptor subtypes can either stimulate (M1) or inhibit (M2) dopamine release. karger.com Activation of M1 and M4 receptors is also thought to be beneficial in restoring aberrant dopamine D1 receptor signaling. frontiersin.org

Beyond dopamine, M1 receptor activation modulates other neurotransmitter systems, notably GABAergic transmission. In the striatum, activation of presynaptic M1 receptors on the terminals of medium spiny neurons has been found to inhibit the release of GABA onto cholinergic interneurons. nih.gov

Effects on Long-Term Potentiation (LTP) and Synaptic Strengthening Mechanisms

M1 receptor activation is a powerful modulator of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory. nih.govnih.gov Studies using selective M1 agonists like 77-LH-28-1 and GSK-5 have demonstrated that direct M1R activation can produce a robust and lasting potentiation of glutamatergic synaptic transmission in CA1 pyramidal neurons of the hippocampus. nih.govoup.comresearchgate.net This chemically-induced potentiation shares the essential hallmarks of synaptically-induced LTP: it is dependent on the activation of N-methyl-D-aspartate (NMDA) receptors and mutually occludes with LTP induced by electrical stimulation. nih.govoup.com

The mechanism for this facilitation involves the enhancement of NMDA receptor activity. M1 receptor activation inhibits small-conductance calcium-activated potassium (SK) channels, which normally hyperpolarize the postsynaptic spine and limit NMDA receptor opening. nih.gov By inhibiting these channels, M1 agonists allow for greater NMDA receptor activation during stimulation, thereby facilitating the induction of LTP. nih.govnih.gov In addition to inducing LTP, M1 receptor activation can also trigger other forms of plasticity, such as long-term depression (LTD), depending on the level of stimulation and the specific neural circuit. nih.govacs.orgbiorxiv.org

Table 1: Effects of M1 Receptor Agonists on Synaptic Plasticity
M1 AgonistBrain RegionKey FindingMechanismCitation
77-LH-28-1 / GSK-5Hippocampus (CA1)Induces robust LTP of glutamatergic transmission.NMDAR-dependent; occludes with electrically-induced LTP. nih.govoup.com
77-LH-28-1Hippocampus (Schaffer Collaterals)Facilitates LTP induced by theta burst stimulation.Enhances NMDAR opening via inhibition of SK channels. nih.gov
CarbacholNucleus AccumbensInduces LTD at high concentrations; potentiates NMDARs at moderate concentrations.High concentration: CB1R-mediated. Moderate: Masks a TRPV1-mediated LTD. nih.govbiorxiv.org
(S)-3,5-DHPG (mGluR agonist)Hippocampus (CA3-CA1)mGluR-LTD requires basal presynaptic M1 receptor activity.M1 receptor activity is necessary for PKC activation, a downstream effector. pnas.org

Neuronal Excitability and Network Activity Modulation Studies

Activation of M1 receptors profoundly influences the electrical behavior of individual neurons and the coordinated activity of neural networks, which are critical for information processing.

Electrophysiological Studies of Revosimeline Effects on Neuronal Firing Patterns

Electrophysiological studies have consistently shown that M1 receptor agonists increase neuronal excitability. nih.govoup.com In whole-cell patch-clamp recordings from hippocampal CA1 pyramidal neurons, M1 agonists reliably cause membrane depolarization and an increase in input resistance. nih.govoup.comresearchgate.net This combination makes neurons more likely to fire action potentials in response to excitatory inputs.

The M1 agonist xanomeline (B1663083) has been shown to increase the mean firing rate and the number of network bursts in both human iPSC-derived and rat primary cortical neurons in multi-electrode array (MEA) systems. re-place.be In primate prefrontal cortex, a region crucial for working memory, local application of M1 agonists enhances the persistent, delay-related firing of neurons. nih.gov Interestingly, this effect can follow an inverted-U dose-response curve, where lower doses enhance firing but higher doses can be suppressive. nih.gov This suppression at higher doses may be due to complex circuit effects, such as the recruitment of inhibitory interneurons or engagement of different intracellular signaling pathways. nih.gov Studies with the M1 agonist Oxotremorine-M have also shown that M1 activation can shift neuronal dynamics by introducing temporal correlations in the spiking intervals of hippocampal cells, moving the network from random firing to a more structured, critical state. mendeley.com

Table 2: Electrophysiological Effects of M1 Receptor Agonists on Neuronal Firing
M1 AgonistPreparationPrimary Effect on FiringUnderlying MechanismCitation
77-LH-28-1 / GSK-5Mouse Hippocampal Slices (CA1)Increased excitability and E-S coupling.Membrane depolarization and increased input resistance. nih.govoup.comresearchgate.net
XanomelineRat & Human Cortical Neurons (MEA)Increased mean firing rate and network bursts.Suppression of M-current via Kv7 channels. re-place.be
M1 Agonists / PAMsAging Macaque Prefrontal CortexInverted-U dose response on delay-related firing.Low dose enhances firing via KCNQ channel closure; high dose may recruit inhibition. nih.gov
Oxotremorine-MHippocampal CellsIntroduced temporal correlations in spiking intervals.Activation of PLC signaling cascade and modulation of M-current. mendeley.com

Research into Oscillatory Activity and Network Synchronization in Relevant Brain Regions

By modulating the excitability of individual neurons, M1 receptor activation significantly impacts the collective behavior of neural networks, including oscillatory activity and synchronization. biorxiv.orgacs.org Brain oscillations, such as theta and gamma rhythms, are crucial for coordinating neuronal firing to support cognitive functions. The cholinergic system, acting through M1 receptors, is a key regulator of these network states. nih.gov

Activation of M1 receptors can enhance the synchronous firing of medium spiny neurons in the striatum by modulating persistent sodium currents. acs.org In broader network studies using fMRI and EEG, the M1/M4 agonist xanomeline was found to induce widespread brain activation and decrease high-frequency EEG spectral activity, indicating a significant shift in large-scale network dynamics. biorxiv.org These changes in functional connectivity and network synchronization are believed to be a key substrate through which M1 agonists exert their pro-cognitive effects. frontiersin.orgpsychiatryonline.org By fine-tuning the balance of excitation and inhibition within critical circuits like the hippocampus, M1 activation can bias the network toward a state that facilitates memory encoding and other cognitive processes. nih.gov

Neurotrophic and Neuroplasticity Inducing Mechanisms

The activation of the M1 muscarinic acetylcholine receptor (M1-mAChR) is a key mechanism underlying neurotrophic and neuroplastic effects in the brain. M1 receptors are highly concentrated in brain regions critical for learning and memory, such as the cerebral cortex and hippocampus. nih.gov Their stimulation is known to facilitate synaptic plasticity and promote cellular processes that support neuronal health and the formation of new connections. nih.govbiologists.com

Research indicates that M1 receptor activation can enhance long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, which is a fundamental mechanism for learning and memory. nih.govbiologists.com Agonists targeting these receptors can boost synaptic potentials and calcium influx within dendritic spines, which are crucial for inducing NMDAR-dependent LTP. biologists.com Furthermore, muscarinic agonists have been shown to increase levels of key neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Fibroblast Growth Factor-2 (FGF2), particularly in the hippocampus and prefrontal cortex. upenn.edu These neurotrophins are essential for neuronal survival, growth, and the regulation of synaptic plasticity. nih.govucl.ac.uk The ability of M1 receptor agonists to promote these pathways suggests a therapeutic potential for conditions associated with cognitive decline and neurodegeneration. pnas.orgdergipark.org.tr

Investigations into the role of M1 receptor activation in the generation of new neurons (neurogenesis) and the formation of new synapses (synaptogenesis) have revealed significant modulatory effects. Since this compound acts as an M1 receptor agonist, it is hypothesized to influence these fundamental processes of brain plasticity.

Studies utilizing M1-selective agonists have demonstrated a capacity to induce neurogenesis, particularly in the hippocampus, a region vital for memory formation and susceptible to age-related decline and neurodegenerative diseases. portlandpress.com Pharmacological activation of M1 receptors has been shown to significantly increase the proliferation of neural progenitor cells in both the dentate gyrus (DG) and the CA1 region of the hippocampus. portlandpress.com M1 receptors are known to be located on these hippocampal progenitor cells, providing a direct target for modulation. portlandpress.commdpi.com For instance, the muscarinic agonist oxotremorine has been found to reverse deficits in hippocampal neurogenesis. portlandpress.com This pro-neurogenic effect may be mediated, at least in part, by an increase in the expression of neurotrophic factors like Insulin-like Growth Factor 2 (IGF2). nih.govmolbiolcell.org

The table below summarizes findings from a study investigating the effect of the muscarinic agonist oxotremorine on the proliferation of new cells (indicated by BrdU labeling) in the hippocampus of rodents.

Table 1: Effect of Oxotremorine on Hippocampal Cell Proliferation portlandpress.com
Treatment GroupHippocampal RegionMean Number of BrdU+ Cells per mm³ (±S.E.M.)Significance vs. Saline
SalineDentate Gyrus (DG)1500 (±200)N/A
OxotremorineDentate Gyrus (DG)3500 (±300)p < 0.001
SalineCA150 (±10)N/A
OxotremorineCA1450 (±50)p < 0.001

In addition to fostering the birth of new neurons, M1 receptor activation is integral to synaptogenesis and synaptic plasticity. M1 receptors modulate glutamatergic neurotransmission, which is essential for the activity-dependent modifications of synaptic strength that underlie learning. nih.govnih.gov Activation of M1 receptors can enhance synaptic responses and promote the induction of LTP. biologists.com Research has also pointed to the role of M1 receptors in controlling the processing of amyloid precursor protein, with activation potentially leading to increased synaptogenesis. plos.org This modulation of synaptic structure and function highlights the potential for M1 agonists to influence the brain's capacity for learning and adaptation.

The continuous or prolonged exposure of G-protein coupled receptors (GPCRs) to agonists typically leads to regulatory processes that attenuate the cellular response, including receptor desensitization, internalization (trafficking away from the cell surface), and downregulation (a decrease in the total number of receptors). molbiolcell.org These mechanisms are crucial for preventing overstimulation and maintaining cellular homeostasis. Research into muscarinic agonists indicates that they can indeed regulate the expression and trafficking of the very receptors they target.

Studies have shown that prolonged treatment with a muscarinic agonist, such as carbachol, can cause a significant downregulation of M1 muscarinic receptors. portlandpress.comnih.gov This agonist-induced downregulation involves a reduction in both the receptor protein and the corresponding mRNA levels, suggesting that the regulation occurs at least partially at the level of gene expression. nih.gov For example, a 24-hour incubation with carbamylcholine (B1198889) led to a 65% decrease in M1 receptor density and a 73% reduction in receptor mRNA in a transfected cell line. nih.gov

Receptor trafficking, specifically agonist-induced internalization, is another key regulatory mechanism. For M1 receptors, agonist treatment induces internalization through a dynamin- and clathrin-dependent process. biologists.commolbiolcell.org However, the extent of this internalization can vary depending on the cell type and the specific receptor subtype. nih.gov Some studies indicate that M1 and M3 receptors show less agonist-induced loss from the cell surface compared to M2 and M4 subtypes. nih.gov It has also been observed that M1 receptors can undergo constitutive internalization even without agonist stimulation, a process mediated by a specific motif in the receptor's C-terminus that interacts with the AP-2 adaptor complex. biologists.com

The table below presents findings on the long-term effects of the M1/M4-preferring agonist xanomeline on M1 receptor binding characteristics.

Table 2: Long-Term Effects of Xanomeline Pretreatment on M1 Receptor Binding plos.org
Pretreatment ConditionEffect on [³H]NMS BindingEffect on Agonist-Induced PI HydrolysisProposed Mechanism
1-hr Xanomeline, 23-hr WashoutDecreased maximal binding (Bmax)Attenuated responseReceptor Down-regulation
24-hr Continuous XanomelineDecreased maximal binding (Bmax)Attenuated responseReceptor Down-regulation
1-hr Carbachol, 23-hr WashoutNo significant changeNo significant changeN/A

Preclinical Efficacy Research in Animal Models of Cognitive Impairment

Methodological Approaches for Cognitive Function Assessment in Animal Models

The evaluation of cognitive function in animal models is a multifaceted process that relies on a combination of behavioral tests, electrophysiological recordings, and neuroimaging techniques to provide a comprehensive understanding of a compound's effects.

Behavioral Paradigms for Memory and Learning Evaluation

A variety of behavioral tasks are employed to assess different aspects of learning and memory in rodents, providing crucial data on the potential cognitive benefits of therapeutic compounds. nih.govacs.org

Morris Water Maze (MWM): This test is a widely used paradigm for assessing spatial learning and memory. nih.govnih.gov It involves a circular pool of opaque water with a hidden escape platform. nih.govnih.gov Rodents, which are natural swimmers but dislike being in the water, must learn the location of the platform using distal visual cues around the room. nih.gov The time it takes for the animal to find the platform (escape latency) and the path it takes are recorded. nih.gov Improved performance, indicated by shorter escape latencies and more direct swim paths over repeated trials, suggests enhanced spatial learning. A probe trial, where the platform is removed, is used to assess memory retention, with animals that remember the platform's location spending more time in the target quadrant. nih.gov

Y-maze: The Y-maze is a simple three-arm maze used to evaluate spatial working memory and novelty preference. astellas.comfrontiersin.org The spontaneous alternation task is based on the innate tendency of rodents to explore novel environments. astellas.com An animal with intact working memory will tend to visit a new arm of the maze rather than returning to one it has recently explored. astellas.com A higher percentage of spontaneous alternations is indicative of better spatial working memory. frontiersin.org The Y-maze can also be used to test for recognition memory by blocking one arm during an initial exploration phase and then observing the animal's preference for the novel, previously blocked arm in a subsequent trial. astellas.com

Novel Object Recognition (NOR) Test: This test assesses recognition memory, a cognitive domain often impaired in neurological disorders. nih.govbiorxiv.org The test is based on the natural inclination of rodents to spend more time exploring a novel object than a familiar one. nih.govcam.ac.uk During a familiarization phase, the animal is exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel one. nih.gov An animal that remembers the familiar object will spend significantly more time interacting with the novel object. nih.gov The discrimination index, which quantifies this preference, is a key measure of recognition memory. nih.gov

Interactive Table 1: Behavioral Paradigms for Cognitive Assessment

Behavioral TestCognitive Domain AssessedKey Measures
Morris Water MazeSpatial Learning & MemoryEscape Latency, Path Length, Time in Target Quadrant
Y-mazeSpatial Working Memory, Recognition MemorySpontaneous Alternation Percentage, Novel Arm Preference
Novel Object RecognitionRecognition MemoryDiscrimination Index, Time with Novel Object

Electrophysiological Correlates of Cognitive Enhancement

Electrophysiological recordings provide a direct measure of neuronal activity and synaptic plasticity, offering insights into the neural mechanisms underlying cognitive enhancement.

Evoked Potentials: These are electrical potentials recorded from the nervous system in response to a specific stimulus. Changes in the amplitude and latency of evoked potentials can indicate alterations in neuronal excitability and synaptic transmission, which are fundamental to learning and memory processes.

Local Field Potential (LFP) Analysis: LFPs represent the summed electrical current flowing from multiple cells in a small volume of nervous tissue. practicalneurology.com Analysis of LFP oscillations in different frequency bands (e.g., theta, gamma) is particularly relevant for cognition. For instance, theta oscillations in the hippocampus are strongly associated with learning and memory. frontiersin.org M1 receptor activation has been shown to modulate these oscillations, suggesting a potential mechanism for cognitive enhancement.

Neuroimaging Techniques in Preclinical Models for Functional Brain Activity Mapping

Neuroimaging techniques allow for the non-invasive visualization and quantification of brain activity and structure, providing a systems-level understanding of a compound's effects. acs.org

Functional Magnetic Resonance Imaging (fMRI): fMRI measures brain activity by detecting changes in blood flow. acs.org In preclinical models, it can be used to map brain regions activated during cognitive tasks and to assess how a compound like Revosimeline modulates this activity.

Positron Emission Tomography (PET): PET imaging uses radiotracers to visualize and measure various biological processes in the brain, such as receptor occupancy and metabolic activity. clinicaltrials.gov For instance, PET can be used to confirm that this compound is engaging its target, the M1 receptor, in the brain and to explore its downstream effects on neuronal function.

Mechanistic Efficacy in Animal Models of Neurodegenerative and Psychiatric Conditions

Preclinical studies in animal models of specific diseases are crucial for understanding how a compound might address the cognitive deficits associated with those conditions.

Studies in Alzheimer's Disease-Relevant Animal Models: Focus on Cognitive Endpoints and Underlying Mechanisms

Animal models of Alzheimer's disease (AD) often involve genetic manipulations that lead to the hallmark pathologies of the disease, such as amyloid-beta (Aβ) plaques and neurofibrillary tangles. practicalneurology.com M1 PAMs, the class to which this compound belongs, have shown promise in these models. nih.govnih.gov

Preclinical studies have demonstrated that M1 PAMs can rescue cognitive deficits in various AD-relevant animal models. nih.gov For example, in transgenic mice that overexpress amyloid precursor protein (APP), leading to Aβ accumulation and cognitive decline, M1 PAMs have been shown to improve performance in tasks like the Morris Water Maze and novel object recognition test. nih.gov Mechanistically, the activation of M1 receptors is thought to enhance cholinergic neurotransmission, which is known to be impaired in AD. nih.gov Furthermore, some studies suggest that M1 receptor activation may also have disease-modifying effects by influencing the processing of APP and reducing the production of toxic Aβ peptides. nih.gov Research has also indicated that M1 PAMs can reduce neuroinflammation, another key pathological feature of AD. nih.gov

Interactive Table 2: Preclinical Findings of M1 PAMs in Alzheimer's Disease Models

Animal ModelCognitive TaskKey FindingsPotential Mechanism
APP Transgenic MiceMorris Water MazeImproved spatial learning and memoryEnhanced cholinergic transmission
APP Transgenic MiceNovel Object RecognitionRestored recognition memoryModulation of APP processing
Aged RodentsPassive AvoidanceImproved long-term memoryReduction of neuroinflammation

Investigations in Schizophrenia-Relevant Animal Models: Focus on Cognitive and Behavioral Deficits

Cognitive impairment is a core feature of schizophrenia, and animal models that recapitulate these deficits are used to evaluate potential therapeutic agents. nih.govnih.gov These models can be generated through pharmacological interventions, such as the administration of NMDA receptor antagonists like phencyclidine (PCP) or ketamine, or through genetic modifications. nih.gov

M1 PAMs have demonstrated efficacy in preclinical models of schizophrenia-associated cognitive deficits. nih.govpsychiatryonline.org Studies have shown that these compounds can reverse the cognitive impairments induced by NMDA receptor antagonists in tasks assessing working memory, attention, and executive function. psychiatryonline.org For example, M1 PAMs have been reported to improve performance in the Y-maze spontaneous alternation task and in attentional set-shifting tasks in rats treated with PCP. psychiatryonline.org The proposed mechanism for these effects involves the modulation of dopamine (B1211576) and glutamate (B1630785) neurotransmission in brain regions critical for cognition, such as the prefrontal cortex and hippocampus. neiglobal.com Activation of M1 receptors can help to restore the balance of these neurotransmitter systems, which is thought to be disrupted in schizophrenia. neiglobal.com

Interactive Table 3: Preclinical Findings of M1 PAMs in Schizophrenia Models

Animal ModelCognitive TaskKey FindingsPotential Mechanism
PCP-treated RatsY-maze Spontaneous AlternationImproved spatial working memoryModulation of dopamine signaling
Ketamine-treated MiceAttentional Set-ShiftingEnhanced executive functionRestoration of glutamate homeostasis
Genetically Modified MiceNovel Object RecognitionImproved recognition memoryEnhanced cortical network function

Synthetic Chemistry and Structure Activity Relationship Sar of Revosimeline Analogues

Chemical Synthesis Pathways and Methodological Advancements

The construction of the Revosimeline core, which consists of a 2,8-diazaspiro[4.5]decane moiety linked to an 8-azabicyclo[3.2.1]octane (tropane) scaffold, requires multi-step, stereocontrolled synthetic sequences. wikipedia.org

The synthesis of this compound's constituent heterocyclic systems is a significant focus of research. The 8-azabicyclo[3.2.1]octane core is a well-known scaffold present in tropane (B1204802) alkaloids, and numerous synthetic methodologies have been developed for its construction. researchgate.net These methods often involve cycloaddition reactions or ring-closing metathesis to form the bicyclic system. researchgate.net For instance, a common approach involves the reaction of pyrrole (B145914) derivatives with rhodium-stabilized vinylcarbenoids. nih.gov Another strategy employs the enantioselective ring-opening of meso-epoxides derived from 1-aminocyclohept-4-ene, which directly yields the 8-azabicyclo[3.2.1]octane framework with high stereoselectivity. researchgate.net

Structural modification of the this compound scaffold is essential for exploring the SAR and optimizing its properties. Derivatization strategies can target several key positions:

The N-8 Carbamate (B1207046): The ethyl carbamate on the 8-azabicyclo[3.2.1]octane moiety is a prime site for modification. This group can be altered by varying the alcohol component, potentially influencing solubility, metabolic stability, and receptor interactions.

The Spirocyclic Lactam: The lactam ring within the 2,8-diazaspiro[4.5]decane system offers opportunities for modification. The nitrogen and carbonyl groups can be functionalized, or the ring can be substituted to alter steric bulk and electronic properties.

The Piperidine (B6355638) Nitrogen (N-8 of the spirocycle): The secondary amine in the piperidine ring of the spirocycle is a key handle for introducing a wide variety of substituents, allowing for the exploration of interactions with different sub-pockets of the receptor binding site.

The Bicyclic Core: Substitution on the carbon framework of the 8-azabicyclo[3.2.1]octane ring can be used to introduce conformational constraints or additional functional groups.

These derivatization strategies allow for the systematic probing of the chemical space around the core structure to identify analogues with improved pharmacological profiles.

Design and Synthesis of this compound Analogues for Enhanced Pharmacological Profiles

The design of this compound analogues is heavily guided by the goal of enhancing its activity at the M1 receptor while improving selectivity over other muscarinic subtypes (M2-M5) to minimize side effects. nih.gov

Achieving subtype selectivity among muscarinic receptors is a major challenge due to the highly conserved nature of the orthosteric binding site where acetylcholine (B1216132) binds. patsnap.comiucr.org Research on other muscarinic agonists provides a roadmap for strategies that could be applied to this compound:

Exploiting Minor differences in the Orthosteric Site: Even small variations in the amino acid residues of the binding pocket across subtypes can be exploited. For example, modifying the size and shape of substituents on the this compound scaffold could create favorable interactions with non-conserved residues in the M1 receptor or steric clashes with those in other subtypes. nih.gov

Targeting Allosteric Sites: Developing bitopic ligands that bind simultaneously to the orthosteric site and a less-conserved allosteric site is a powerful strategy for achieving selectivity. mdpi.com For this compound analogues, this could involve extending a substituent from the core structure to engage with an allosteric pocket, thereby enhancing M1 affinity and selectivity. researchgate.net

Modulating Agonist "Efficacy" vs. "Affinity": Creating partial agonists that bind with high affinity but produce a sub-maximal response can be beneficial. For M1 agonists, partial agonism might retain the desired cognitive benefits while reducing the risk of overstimulation-related side effects. nih.gov

The table below summarizes SAR findings for related M1/M4 agonists, which can inform the design of this compound analogues.

Compound Series Structural Modification Impact on Selectivity Reference
Xanomeline (B1663083) Analogues Introduction of a quaternary methyl group at the 4-position of the piperidine core.Led to a highly M4-selective agonist, reducing M1 activity. nih.gov
1-oxa-2,8-diazaspiro[4.5]decan-3-ones Alteration of the N2-methyl group.Increased M1 vs. M2 binding selectivity but led to a loss of in vivo M1 agonist activity. nih.gov
Tropane Analogues Modification of the 3β-aryl and N-substituents.Led to compounds with high potency and selectivity for the serotonin (B10506) transporter over dopamine (B1211576) and norepinephrine (B1679862) transporters, demonstrating how the scaffold can be tuned for different targets. nih.gov
M1 Agonist HTL9936 Introduction of an azepine ring to fill a sub-pocket of the orthosteric site.Achieved sub-micromolar M1 potency with 10-fold lower potency at M4 and no detectable agonism at M2/M3. nih.gov

This table is generated based on data from the cited sources and is intended to be interactive.

Rational design aims to predictably engineer new biological systems by using well-understood modular parts, such as genes and proteins. mdpi.com In the context of this compound, this involves a deep understanding of the M1 receptor's structure and the key interactions that govern ligand binding. mdpi.com High-resolution crystal structures of muscarinic receptors have been invaluable in this regard. nih.gov

Key strategies include:

Structure-Based Drug Design (SBDD): Using the 3D structure of the M1 receptor, chemists can design analogues that form optimal hydrogen bonds, hydrophobic interactions, and salt bridges with key residues in the binding pocket. For instance, the design of the M1 agonist HTL9936 was heavily guided by the crystal structure of the M1 receptor in an agonist-bound conformation. nih.gov

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties can improve pharmacokinetic or pharmacodynamic properties. For this compound, the lactam or carbamate moieties could be replaced with various bioisosteres to fine-tune activity and metabolic stability. nih.gov

Conformational Restriction: Introducing rigid elements or ring systems into the molecule can lock it into a bioactive conformation, which can increase affinity and selectivity by reducing the entropic penalty of binding. The bicyclic and spirocyclic nature of this compound already imparts significant rigidity, a feature that can be further modulated in its analogues. mdpi.com

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries and the prediction of binding affinities before undertaking costly and time-consuming synthesis. For this compound analogues, computational approaches can be applied in several ways:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It can be used to screen virtual libraries of this compound analogues to prioritize compounds that are most likely to bind to the M1 receptor with high affinity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand-receptor complex over time, providing insights into the stability of binding interactions and the conformational changes that occur upon ligand binding. iucr.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. By building a QSAR model for a set of synthesized this compound analogues, researchers can predict the activity of new, unsynthesized analogues.

These computational methods, combined with rational design and advanced synthetic chemistry, form a powerful triad (B1167595) for the discovery and optimization of novel this compound analogues with superior therapeutic profiles.

Structure-Activity Relationship (SAR) Studies on Cholinergic Receptor Binding and Functional Activity

The development of potent and selective cholinergic agents is a complex process, heavily reliant on understanding the intricate relationship between a molecule's three-dimensional structure and its biological activity. While specific structure-activity relationship (SAR) studies for this compound are not extensively published in publicly available literature, a comprehensive analysis of its constituent structural motifs—the 8-azabicyclo[3.2.1]octane core and the 2,8-diazaspiro[4.5]decan-3-one moiety—provides significant insights into the determinants of its cholinergic activity. The following sections dissect the key structural features and conformational aspects that likely govern this compound's affinity for and efficacy at muscarinic receptors, drawing upon research on analogous compounds.

Identification of Key Structural Moieties Governing Receptor Affinity and Efficacy

The structure of this compound incorporates two key heterocyclic systems: an 8-azabicyclo[3.2.1]octane group and a 2,8-diazaspiro[4.5]decan-3-one group. SAR studies on related compounds reveal the critical roles these and other functional groups play in receptor interaction.

The 8-azabicyclo[3.2.1]octane moiety , a tropane-like structure, is a well-established scaffold in cholinergic pharmacology. The nitrogen atom within this bicyclic system is typically protonated at physiological pH, forming a cationic head that is crucial for binding to the anionic site of muscarinic receptors. ontosight.ai The stereochemistry of substituents on this ring system significantly influences activity. For instance, in tropane alkaloids, the orientation of the 3-hydroxyl group (corresponding to the point of attachment of the spiro-decanone moiety in this compound) is a key determinant of whether the compound acts as an agonist or antagonist. Derivatives of 8-azabicyclo[3.2.1]octane have been explored for their activity as muscarinic receptor agonists and antagonists. ontosight.ai

The 2,8-diazaspiro[4.5]decan-3-one moiety represents the spirocyclic component of this compound. Research on a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones has shown that modifications to this part of the molecule can significantly impact both receptor affinity and selectivity. For example, in a study of related M1 muscarinic agonists, the nature of the alkyl group on the N2 nitrogen of the spiro-decanone ring was found to influence selectivity for M1 over M2 receptors. nih.gov Specifically, while a methyl group at the N2 position of 1-oxa-2,8-diazaspiro[4.5]decan-3-one resulted in high affinity for both M1 and M2 receptors, alterations to this group increased M1 selectivity, albeit sometimes at the cost of agonist activity. nih.gov This suggests that the substituent on the corresponding nitrogen in the 2,8-diazaspiro[4.5]decan-3-one ring of this compound analogues would be a critical point for modulation of activity and selectivity.

Furthermore, studies on spirooxazolidine-2,4-diones, which are structurally related to the spiro-decanone portion of this compound, have demonstrated that the 8-azaspiro[4.5]decane skeleton is a valuable template for designing new muscarinic agonists. nih.gov In these analogues, the nature of the substituent on the spiro-nitrogen atom was found to be a strict requirement for muscarinic activity. nih.gov

The table below summarizes the inferred importance of key structural features based on studies of analogous compounds.

Structural FeatureInferred Role in Cholinergic ActivitySupporting Evidence from Analogues
8-Azabicyclo[3.2.1]octane Nitrogen Forms a crucial cationic interaction with the anionic site of the muscarinic receptor.The tropane-like nitrogen is a common feature in cholinergic agents. ontosight.ai
Linkage Stereochemistry The stereochemical orientation of the linkage between the two core moieties likely influences agonist versus antagonist activity.In related tropane alkaloids, the stereochemistry at the 3-position is critical for biological function.
2,8-Diazaspiro[4.5]decan-3-one Moiety Provides a specific three-dimensional scaffold that interacts with the receptor binding pocket.The 8-azaspiro[4.5]decane skeleton is a known template for muscarinic agonists. nih.gov
Substituents on the Spiro-Nitrogen The nature of the substituent on the nitrogen atom of the spiro-decanone ring can modulate receptor affinity and selectivity.Alterations to the N2-alkyl group in 1-oxa-2,8-diazaspiro[4.5]decan-3-ones affect M1/M2 selectivity. nih.gov
Carbonyl Group in the Spiro-ring Likely acts as a hydrogen bond acceptor, a common interaction for ligands at aminergic G-protein coupled receptors.The carbonyl group is a common feature in many muscarinic agonists and is known to be important for binding.

Elucidation of Conformational Preferences and Their Impact on Biological Activity

The biological activity of a molecule is not solely dependent on its chemical composition but also on its three-dimensional shape, or conformation. For flexible molecules like this compound, which has several rotatable bonds, understanding the preferred low-energy conformations is critical to comprehending its interaction with the receptor.

The linkage between the 8-azabicyclo[3.2.1]octane core and the 2,8-diazaspiro[4.5]decan-3-one moiety introduces additional degrees of rotational freedom. The preferred dihedral angles of this linkage will determine the spatial relationship between the two main pharmacophoric elements. Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are often employed to determine the predominant conformations of such molecules in solution and in the solid state. These studies on analogous compounds can provide a model for the likely bioactive conformation of this compound.

The interplay between steric and electronic effects of different substituents will dictate the conformational preferences. For instance, bulky substituents may favor conformations that minimize steric hindrance, which may or may not be the most active conformation at the receptor. The ability of a molecule to adopt a specific low-energy conformation that complements the receptor's binding site is a key factor in its potency and efficacy.

The table below outlines the key conformational considerations and their potential impact on the biological activity of this compound analogues.

Conformational AspectPotential Impact on Biological Activity
8-Azabicyclo[3.2.1]octane Ring Pucker The chair or boat conformation of the piperidine ring within this system affects the orientation of the substituent at the 3-position, which is critical for proper alignment in the receptor binding site.
Orientation of the Spiro Moiety The axial versus equatorial positioning of the 2,8-diazaspiro[4.5]decan-3-one group on the 8-azabicyclo[3.2.1]octane ring will drastically alter the molecule's shape and its interaction with the receptor.
Conformation of the 2,8-Diazaspiro[4.5]decan-3-one Ring The conformation of the piperidine ring within the spiro system contributes to the overall topology of the molecule.
Rotatable Bonds The torsional angles of the bonds linking the two heterocyclic systems determine the spatial presentation of key pharmacophoric features to the receptor.

Advanced Research Methodologies and Analytical Approaches for Revosimeline Studies

In Vitro Pharmacological Characterization Techniques

The in vitro pharmacological characterization of Revosimeline, a selective M1 and M4 muscarinic acetylcholine (B1216132) receptor agonist, involves a suite of sophisticated laboratory techniques to elucidate its binding affinity, functional activity, and potential as a therapeutic agent. medchemexpress.comwikipedia.orgfrontiersin.orgfrontiersin.org These methods are crucial for understanding the compound's interaction with its target receptors at a molecular level.

Radioligand Receptor Binding Assays (Saturation, Competition, Kinetic)

Radioligand binding assays are a cornerstone in characterizing the interaction of this compound with its target receptors. giffordbioscience.comnih.govnih.goviaea.org These assays are considered the gold standard for quantifying the affinity of a ligand for its receptor due to their robustness and sensitivity. giffordbioscience.com They come in three primary forms: saturation, competition, and kinetic experiments. giffordbioscience.comnih.govnih.govrevvity.com

Saturation Binding Assays: These experiments are performed by incubating a constant amount of receptor preparation with increasing concentrations of a radiolabeled form of this compound. nih.govrevvity.com The goal is to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which represents the receptor density in the tissue or cell preparation. giffordbioscience.comnih.govrevvity.com

Competition Binding Assays: In this setup, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound. giffordbioscience.comrevvity.com This allows for the determination of the inhibitory constant (Ki), which reflects the affinity of this compound for the receptor. giffordbioscience.com

Kinetic Binding Assays: These assays measure the rate at which a radioligand associates with and dissociates from the receptor. giffordbioscience.comnih.gov This provides the association rate constant (kon) and the dissociation rate constant (koff), from which the kinetic Kd (koff/kon) can be calculated. nih.gov

Table 1: Radioligand Binding Assay Parameters

Assay TypeParameters DeterminedDescription
Saturation Kd (Equilibrium Dissociation Constant), Bmax (Maximum Binding Sites)Measures the affinity and density of receptors by using increasing concentrations of a radiolabeled ligand. nih.govrevvity.com
Competition Ki (Inhibitory Constant)Determines the affinity of an unlabeled compound by its ability to displace a radiolabeled ligand. giffordbioscience.comrevvity.com
Kinetic kon (Association Rate), koff (Dissociation Rate)Measures the rates at which a ligand binds to and unbinds from its receptor. giffordbioscience.comnih.gov

Cell-Based Functional Assays (e.g., Calcium Flux, cAMP Production, Reporter Gene Assays)

Cell-based functional assays are critical for determining whether this compound acts as an agonist or antagonist at the M1 and M4 receptors and for quantifying its potency and efficacy. nih.gov These assays measure the cellular response following receptor activation. unipd.it

Calcium Flux Assays: Since M1 muscarinic receptors are Gq-coupled, their activation leads to an increase in intracellular calcium levels. nih.goveurofinsdiscovery.com Calcium flux assays utilize fluorescent dyes that bind to calcium, and the resulting change in fluorescence is measured to quantify receptor activation. eurofinsdiscovery.comdrugtargetreview.comcorning.com This method is widely used for high-throughput screening of Gq-coupled GPCRs. nih.govdrugtargetreview.com

cAMP Production Assays: M4 muscarinic receptors are Gi-coupled, and their activation leads to a decrease in the production of cyclic AMP (cAMP). innoprot.com Assays that measure changes in intracellular cAMP levels are therefore used to characterize the functional activity of this compound at M4 receptors. innoprot.commdpi.com

Reporter Gene Assays: These assays link receptor activation to the expression of a reporter gene, such as luciferase or β-galactosidase. nih.gov While sensitive, they can have a higher rate of false positives. nih.gov

Table 2: Common Cell-Based Functional Assays for this compound

Assay TypeSecond Messenger/SignalReceptor CouplingPrinciple
Calcium Flux Intracellular Calcium (Ca2+)Gq (for M1 receptors)Measures the increase in intracellular calcium upon receptor activation using calcium-sensitive dyes. eurofinsdiscovery.comdrugtargetreview.com
cAMP Production Cyclic AMP (cAMP)Gi (for M4 receptors)Measures the inhibition of cAMP production following receptor activation. innoprot.com
Reporter Gene Gene Expression (e.g., Luciferase)Gq or GiLinks receptor activation to the transcription of a reporter gene, providing a measurable output. nih.gov

High-Throughput Screening (HTS) for Lead Identification and Optimization

High-throughput screening (HTS) is a drug discovery process that allows for the automated testing of large numbers of compounds to identify "hits" that modulate a specific biological target. evotec.combmglabtech.comdrugtargetreview.com In the context of this compound, HTS would have been instrumental in its initial discovery and subsequent optimization. nih.govresearchgate.net

The process involves screening large compound libraries against the M1 and M4 muscarinic receptors using miniaturized in vitro assays, such as the functional assays described above. evotec.combmglabtech.comdrugtargetreview.com The primary goal of HTS is to identify lead compounds that can be further developed into drug candidates. bmglabtech.comdrugtargetreview.com HTS provides a starting point for medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the initial hits. nih.gov

In Vivo Neuropharmacological Methodologies

To understand the effects of this compound on the central nervous system in a living organism, various in vivo neuropharmacological methodologies are employed. These techniques allow researchers to study the compound's impact on neurotransmitter levels, neural circuit activity, and behavior. nih.govnih.gov

Microdialysis for Neurotransmitter Level Monitoring

Microdialysis is a minimally invasive technique used to sample the extracellular fluid from specific brain regions in freely moving animals. pronexusanalytical.comnih.govnews-medical.net By implanting a small microdialysis probe, researchers can collect samples of neurotransmitters, their metabolites, and other neurochemicals. nih.govcriver.comrsc.org This technique is invaluable for assessing how this compound modulates the release of acetylcholine and other neurotransmitters like dopamine (B1211576) in brain areas relevant to cognition and psychosis. criver.combiorxiv.org The collected dialysate is then analyzed, typically using highly sensitive techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or electrochemical detection. news-medical.netrsc.org

Optogenetics and Chemogenetics for Circuit-Specific Modulation and Behavioral Analysis

Optogenetics and chemogenetics are powerful techniques that allow for the precise control of specific neuronal populations to dissect their role in behavior.

Optogenetics: This technique involves the use of light to control genetically modified neurons that express light-sensitive ion channels or pumps. mdpi.comnih.govmightexbio.comaddgene.org By delivering light to specific brain regions through an implanted optical fiber, researchers can selectively activate or inhibit neurons that express the M1 or M4 receptors and observe the resulting behavioral changes. nih.govnih.gov This allows for a detailed analysis of the neural circuits through which this compound exerts its effects. nih.gov

Chemogenetics: This approach utilizes engineered receptors, often referred to as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), that are unresponsive to endogenous ligands but can be activated by a specific synthetic ligand. biorxiv.orgnih.govnih.gov By expressing these DREADDs in neurons containing M1 or M4 receptors, researchers can selectively modulate the activity of these cells by administering the designer drug and study the impact on behavior. biorxiv.orgnih.govnih.govfrontiersin.org This provides a less invasive method for long-term modulation of specific circuits compared to optogenetics. biorxiv.org

Table 3: Comparison of In Vivo Neuropharmacological Techniques

TechniquePrincipleApplication for this compoundKey Advantage
Microdialysis Sampling of extracellular fluid via a semi-permeable membrane. pronexusanalytical.comnih.govMonitoring this compound-induced changes in neurotransmitter levels (e.g., acetylcholine, dopamine) in specific brain regions. news-medical.netcriver.comProvides direct measurement of neurochemical changes in awake, behaving animals. nih.gov
Optogenetics Use of light to control genetically defined neurons expressing light-sensitive proteins. nih.govaddgene.orgTo mimic or block the effects of this compound on specific neural circuits to understand their contribution to behavior. nih.govnih.govHigh temporal and spatial precision in neuronal control. addgene.org
Chemogenetics Use of engineered receptors (DREADDs) activated by a specific synthetic ligand to control neuronal activity. nih.govTo selectively activate or inhibit M1/M4-expressing neurons to investigate their role in this compound's therapeutic effects. biorxiv.orgfrontiersin.orgEnables long-term, reversible modulation of specific neural circuits with systemic drug administration. nih.gov

Ex Vivo Receptor Occupancy Studies for Target Engagement Confirmation

Ex vivo receptor occupancy (RO) studies are a critical methodology in the development of this compound, providing essential confirmation of target engagement in a physiologically relevant context. giffordbioscience.comsygnaturediscovery.com This technique is employed to measure the degree to which this compound occupies its intended target, the M4 muscarinic acetylcholine receptor, within tissue samples after administration to a test animal. giffordbioscience.com The fundamental principle of ex vivo RO assays is to determine the dose or plasma concentration of a test compound required to achieve a therapeutically effective level of receptor binding. giffordbioscience.compsychogenics.com

The typical workflow for an ex vivo RO study involving a compound like this compound begins with administering the "cold" (non-radiolabeled) compound to an animal. giffordbioscience.compsychogenics.com Following a predetermined time, corresponding to expected peak drug levels in the target tissue (e.g., the brain), the animal is euthanized, and the tissue of interest is harvested. giffordbioscience.com This tissue is then sectioned, and the sections are incubated with a "hot" (radiolabeled) ligand known to bind to the M4 receptor. giffordbioscience.comsygnaturediscovery.com The level of receptor occupancy by this compound is determined by the degree to which it inhibits the binding of the radiolabeled tracer. giffordbioscience.com This is quantified using techniques like autoradiography, which visualizes the distribution and density of the radioligand binding. sygnaturediscovery.compsychogenics.com A reduction in radioligand signal in the tissue from the drug-treated animal compared to a control animal indicates successful target engagement by this compound.

A significant advantage of ex vivo RO studies is their ability to provide a direct link between the administered dose, the resulting drug concentration at the target site, and the in vivo efficacy, thereby establishing a robust pharmacokinetic/pharmacodynamic (PK/PD) relationship. sygnaturediscovery.compsychogenics.com This is crucial for optimizing dosing regimens in later clinical stages. While in vivo RO methods exist, ex vivo studies are particularly valuable when a suitable radiotracer for in vivo imaging is not available or when a more detailed, tissue-level analysis is required. giffordbioscience.com However, researchers must consider potential confounding factors, such as the dissociation of the drug from the receptor during the incubation period, which could lead to an underestimation of occupancy. rotman-baycrest.on.canih.gov Therefore, careful protocol design and validation are paramount.

Chemical Biology and Proteomics Approaches

Mass Spectrometry-Based Proteomics for Identifying Protein Interactions and Post-Translational Modifications

Mass spectrometry (MS)-based proteomics is an indispensable technology for studying the global effects of this compound on the cellular proteome. researchgate.netnih.gov This approach allows for the large-scale identification and quantification of thousands of proteins and their post-translational modifications (PTMs) from biological samples like cells or tissues. researchgate.netnih.gov In this compound research, MS-based proteomics can elucidate the broader consequences of M4 receptor modulation.

One major application is the identification of protein-protein interactions (PPIs). thermofisher.com By using techniques like co-immunoprecipitation (Co-IP) where the M4 receptor is pulled down, MS can identify other proteins that are part of the M4 receptor complex. researchgate.net Analyzing how these interactions change in the presence of this compound can provide deep insights into its mechanism of action. For instance, it could reveal how this compound influences the M4 receptor's interaction with G-proteins or other signaling molecules. elifesciences.org

Furthermore, MS is highly effective at mapping PTMs, such as phosphorylation, which are critical for cellular signaling. sapient.bio Researchers can use quantitative proteomics workflows to compare the phosphorylation status of thousands of proteins in cells treated with this compound versus untreated cells. nih.gov This can reveal the downstream signaling pathways that are activated or inhibited by this compound's engagement with the M4 receptor. These "chemoproteomic" approaches provide a systems-level view of the drug's impact, moving beyond the immediate target to map its influence on the entire cellular network. digitellinc.comyoutube.com

Bioinformatic and Chemoinformatic Tools in this compound Research

Data Mining and Analysis of Omics Data (e.g., Gene Expression, Proteomics)

Bioinformatic tools are essential for interpreting the large and complex datasets generated by omics technologies in this compound research. nuvisan.comcd-genomics.com The data from proteomics, transcriptomics (gene expression), and genomics studies require sophisticated computational methods for data mining and analysis to extract biologically meaningful insights. firalismolecularprecision.compharmaron.com

In the context of this compound, which is being investigated for conditions like schizophrenia, analyzing gene expression data from relevant patient tissues or cell models can be highly informative. upf.eduplos.org For example, researchers might perform a microarray or RNA-sequencing experiment on neuronal cells treated with this compound. Bioinformatic analysis would then be used to identify genes that are significantly upregulated or downregulated. nih.govnih.gov Pathway analysis and Gene Ontology (GO) term analysis can then be applied to these differentially expressed genes to understand which biological processes or signaling pathways are affected by the drug. firalismolecularprecision.complos.org This could reveal, for instance, that this compound treatment normalizes the expression of genes known to be dysregulated in schizophrenia, providing molecular evidence for its therapeutic potential. upf.edufrontiersin.org

Similarly, for proteomics data generated by mass spectrometry, bioinformatics pipelines are crucial for identifying proteins, quantifying their abundance, and determining the significance of any changes. sapient.biomdpi.com Integrating these different omics datasets (e.g., correlating changes in gene expression with changes in protein levels) provides a more comprehensive, systems-level understanding of this compound's mechanism of action. nuvisan.com

Analysis TypeDescriptionApplication in this compound Research
Differential Expression Analysis Statistical methods to identify genes or proteins whose abundance changes significantly between different conditions (e.g., this compound-treated vs. control). nih.govIdentifying specific molecular changes induced by this compound in neuronal cells or other relevant models.
Pathway Analysis / Gene Set Enrichment Determines if a predefined set of genes or proteins (e.g., those in a specific signaling pathway) shows statistically significant, concordant differences between conditions. firalismolecularprecision.comUnderstanding the broader biological impact of this compound, such as its effects on dopamine signaling or immune response pathways implicated in schizophrenia. nih.govnih.gov
Co-expression Network Analysis Identifies modules of genes that are co-regulated, suggesting they are functionally related. upf.eduRevealing how this compound might modulate entire networks of genes involved in the pathophysiology of a disease.

Artificial Intelligence and Machine Learning Applications in Drug Discovery and Retrosynthesis Prediction

Emerging Research Perspectives and Future Directions for Revosimeline

Exploration of Revosimeline in Novel Preclinical Disease Models beyond Cognition

The primary focus for M1 receptor agonists has traditionally been on cognitive enhancement in conditions like Alzheimer's disease. However, the widespread distribution and functional roles of the M1 receptor in the central nervous system suggest that this compound could be explored in a variety of other preclinical disease models.

Psychosis: The M1 receptor is implicated in the pathophysiology of schizophrenia. Preclinical models of psychosis, such as those induced by psychostimulants (e.g., amphetamine) or NMDA receptor antagonists (e.g., PCP or ketamine), are used to evaluate the antipsychotic potential of new compounds. Future research could involve assessing the efficacy of this compound in mitigating hyperlocomotion, sensorimotor gating deficits (prepulse inhibition), and cognitive impairments in these models. Studies with other M1 agonists have shown promising results in these paradigms, suggesting a potential therapeutic role for this compound.

Movement Disorders: The cholinergic system plays a crucial role in motor control, and its dysregulation is a hallmark of movement disorders like Parkinson's disease and dystonia. Preclinical models for Parkinson's disease, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, could be employed to investigate whether this compound can alleviate motor deficits. Research on other M1-selective antagonists has suggested a potential role in managing parkinsonian symptoms. The functional interplay between dopamine (B1211576) D2 and muscarinic M1 receptors is a key area of investigation in movement disorders.

Other Neurological and Psychiatric Conditions: The therapeutic potential of M1 agonism extends to other conditions. Preclinical models of depression, anxiety, and substance use disorders could also be valuable platforms to explore the broader therapeutic utility of this compound, given the role of the cholinergic system in mood and reward pathways.

Preclinical ModelPotential Therapeutic IndicationKey Outcome Measures
Amphetamine-induced hyperlocomotionPsychosisReduction in locomotor activity
Prepulse Inhibition (PPI) deficitsSchizophreniaRestoration of sensorimotor gating
6-OHDA-lesioned rat modelParkinson's DiseaseImprovement in motor coordination and reduction of akinesia
Chronic unpredictable stress modelDepressionReversal of anhedonic-like behavior

Investigation of this compound as a Tool Compound for Cholinergic System Research

Selective pharmacological agents are invaluable tools for dissecting the complex roles of specific receptor subtypes in neural circuits. Given its presumed selectivity for the M1 receptor, this compound has the potential to be a valuable tool compound for researchers investigating the cholinergic system.

Probing M1 Receptor Function: this compound could be used in in vitro and in vivo studies to selectively activate M1 receptors, allowing researchers to elucidate their specific contributions to synaptic transmission, plasticity, and network oscillations. For instance, it could be used to study the M1 receptor's role in modulating long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms of learning and memory.

Mapping Cholinergic Circuits: By applying this compound locally in specific brain regions and observing the downstream effects on neuronal activity and behavior, researchers could gain a better understanding of the functional organization of cholinergic circuits. This could involve techniques like electrophysiology, in vivo calcium imaging, and optogenetics.

Validating New Therapeutic Targets: As a well-characterized M1 agonist, this compound could be used as a reference compound in the development and validation of new assays for screening other M1-targeting drugs.

Advanced Chemical Biology Strategies for Elucidating Unresolved Mechanistic Questions

Despite the progress in understanding M1 receptor pharmacology, several mechanistic questions remain. Advanced chemical biology techniques could be applied to this compound to address these questions.

Photoaffinity Labeling: To definitively identify the binding site of this compound and potential off-targets, a photoaffinity probe based on its structure could be synthesized. This involves incorporating a photoreactive group into the this compound molecule, which upon UV irradiation, would covalently bind to its target proteins. Subsequent proteomic analysis can then identify these target proteins.

Chemoproteomics: Chemoproteomic approaches can provide an unbiased profile of the cellular targets of a small molecule. A this compound-derived probe with a clickable handle could be used to pull down interacting proteins from cell lysates or even in living cells, providing a comprehensive view of its target engagement and potential off-target effects.

These strategies would provide a more complete picture of this compound's mechanism of action at a molecular level.

Chemical Biology StrategyApplication to this compoundPotential Insights
Photoaffinity LabelingSynthesis of a this compound-based photoaffinity probe.Precise identification of the this compound binding pocket on the M1 receptor and identification of potential off-target proteins.
ChemoproteomicsDevelopment of a clickable this compound probe for affinity-based protein profiling.Unbiased, proteome-wide identification of this compound's direct and indirect protein interaction partners.

Development of Advanced Analogues with Tuned Receptor Selectivity and Potency

The development of analogues is a cornerstone of medicinal chemistry, aiming to improve the pharmacological properties of a lead compound. For this compound, the synthesis and evaluation of analogues would be a critical step in its development.

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the chemical structure of this compound would help to establish a clear SAR. This involves altering different parts of the molecule, such as the spirocyclic core, the ethyl carbamate (B1207046), and the diazaspíro[4.5]decane moiety, and assessing the impact on M1 receptor affinity, potency, and selectivity over other muscarinic receptor subtypes.

Tuning Receptor Selectivity: While this compound is reported as an M1 agonist, its selectivity profile against other muscarinic (M2-M5) and non-muscarinic receptors is a key area for optimization. The goal would be to design analogues with enhanced M1 selectivity to minimize the risk of off-target side effects. For example, cholinergic side effects are a known issue with non-selective muscarinic agonists.

Improving Potency and Pharmacokinetic Properties: Analogue development would also focus on enhancing the potency of the compound, allowing for lower therapeutic doses. Furthermore, modifications can be made to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to ensure it reaches the central nervous system in sufficient concentrations and has an appropriate duration of action.

Synergistic Therapeutic Strategies Involving this compound and Other Modalities

Combination therapy is an increasingly common strategy in the treatment of complex diseases. Exploring synergistic therapeutic strategies involving this compound could enhance its therapeutic efficacy and broaden its clinical applications.

Combination with Acetylcholinesterase Inhibitors (AChEIs): In Alzheimer's disease, combining an M1 agonist like this compound with an AChEI (e.g., donepezil, rivastigmine) could be a promising approach. AChEIs increase the synaptic levels of acetylcholine (B1216132), which would then act on the M1 receptors sensitized by this compound. This dual mechanism could lead to a more robust and sustained improvement in cognitive function.

Combination with other Neurotransmitter Modulators: Depending on the therapeutic indication, this compound could be combined with drugs that modulate other neurotransmitter systems. For example, in schizophrenia, a combination with a low-dose dopamine receptor antagonist might provide a broader spectrum of symptom control. In Parkinson's disease, combination with dopaminergic therapies could be explored to address both motor and non-motor symptoms.

Combination StrategyRationalePotential Therapeutic Benefit
This compound + Acetylcholinesterase InhibitorEnhance cholinergic signaling through two distinct mechanisms.Synergistic improvement in cognitive function in Alzheimer's disease.
This compound + Dopamine Receptor ModulatorTarget both cholinergic and dopaminergic dysfunction.Broader symptom control in schizophrenia or Parkinson's disease.
This compound + NMDA Receptor ModulatorModulate both cholinergic and glutamatergic pathways involved in synaptic plasticity.Enhanced cognitive and synaptic function in various neurological disorders.

Addressing Unresolved Questions in this compound Pharmacology and Efficacy in Preclinical Research

As a compound in the early stages of investigation, there are numerous unresolved questions regarding the pharmacology and preclinical efficacy of this compound that will need to be addressed in future research.

Detailed Receptor Pharmacology: A comprehensive characterization of this compound's binding affinity, functional potency, and downstream signaling pathways at all five muscarinic receptor subtypes is essential. Understanding whether it is a full or partial agonist and its potential for biased agonism (preferentially activating certain signaling pathways over others) will be crucial for predicting its therapeutic effects and potential side effects.

Long-term Efficacy and Disease-Modifying Potential: Most preclinical studies with M1 agonists have focused on acute effects. Longer-term studies in chronic disease models are needed to assess whether this compound can produce sustained therapeutic benefits and potentially modify the underlying course of the disease, for instance, by promoting neurogenesis or reducing neuroinflammation.

Translational Biomarkers: Identifying and validating translational biomarkers that can be used to monitor the target engagement and therapeutic response to this compound in both preclinical models and ultimately in human subjects will be critical for its clinical development. This could include neuroimaging markers, electrophysiological measures, or fluid-based biomarkers.

Future preclinical research on this compound should be designed to systematically address these questions to build a robust data package to support its potential transition to clinical development.

Q & A

Basic Research Questions

Q. How to design an effective experimental protocol for studying Revosimeline’s biochemical interactions?

  • Methodological Answer : Begin by defining the independent variables (e.g., concentration gradients, temperature) and dependent variables (e.g., binding affinity, catalytic activity). Use controlled experiments with replicates to minimize variability. For example, employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate results with surface plasmon resonance (SPR). Ensure all reagents (e.g., this compound batches, buffer systems) are standardized and sourced with traceable documentation . Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known ligands) to confirm assay validity .

Q. What criteria should guide the formulation of a hypothesis-driven research question for this compound studies?

  • Methodological Answer : Align the research question with the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For instance: “Does this compound exhibit pH-dependent inhibition of Enzyme X, and how does this relate to its structural flexibility?” This question is specific (focuses on pH and structure-activity relationships), allows hypothesis testing (e.g., “Increased pH reduces inhibitory potency due to conformational changes”), and requires multi-technique validation (e.g., crystallography, kinetic assays) . Avoid overly broad questions like “What does this compound do?” .

Q. How to ensure reproducibility in this compound synthesis and characterization workflows?

  • Methodological Answer : Document all synthesis steps with exact parameters (e.g., reaction time, temperature, purification methods). Use high-purity precursors and validate product identity via NMR, mass spectrometry, and elemental analysis. For characterization, follow standardized protocols (e.g., ICH guidelines for stability testing). Publish detailed supplementary materials, including raw spectral data and chromatograms, to enable replication .

Advanced Research Questions

Q. How to resolve contradictory data in this compound’s mechanism of action studies?

  • Methodological Answer : Apply triangulation by cross-verifying results from orthogonal methods. For example, if enzymatic assays suggest non-competitive inhibition but molecular docking predicts competitive binding, perform mutagenesis studies on key residues or use stopped-flow kinetics to probe binding kinetics. Statistically analyze discrepancies using effect size metrics (e.g., Cohen’s d) rather than relying solely on p-values .

Q. What strategies optimize this compound’s bioavailability in in vivo models while maintaining experimental rigor?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal dosing regimens. Use isotopic labeling (e.g., ¹⁴C-Revosimeline) to track distribution and metabolism. Address interspecies variability by testing multiple animal models (e.g., rodents, zebrafish) and control for confounding factors like diet and circadian rhythms. Report all ethical approvals and housing conditions per NIH guidelines .

Q. How to integrate multi-omics approaches in this compound toxicity studies?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify off-target effects. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to map this compound-induced perturbations. Validate findings with functional assays (e.g., siRNA knockdown of dysregulated genes). Ensure data transparency by depositing raw omics datasets in public repositories (e.g., GEO, PRIDE) .

Key Methodological Considerations

  • Data Presentation : Use tables to summarize comparative results (e.g., IC₅₀ values across assays) and figures for mechanistic insights (e.g., structural models, signaling pathways). Avoid redundant data in text and visuals .
  • Ethical Reporting : Disclose all conflicts of interest and funding sources. For preclinical studies, adhere to ARRIVE 2.0 guidelines for experimental rigor .
  • Literature Synthesis : Critically compare this compound’s properties with structurally analogous compounds, highlighting novelty and limitations. Cite recent (<3 years) studies to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.